molecular formula C9H13N3O4 B105747 3'-Deoxycytidine CAS No. 7057-33-2

3'-Deoxycytidine

Cat. No. B105747
CAS RN: 7057-33-2
M. Wt: 227.22 g/mol
InChI Key: ZHHOTKZTEUZTHX-SHYZEUOFSA-N
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Description

3'-Deoxycytidine is a nucleoside analogue that has been studied for its various biological effects and potential applications in molecular biology and medicine. It is structurally similar to the natural nucleoside cytidine but lacks the 3'-hydroxyl group on the sugar moiety, which can lead to inhibition of DNA synthesis and other cellular effects .

Synthesis Analysis

The synthesis of 3'-deoxycytidine analogues and derivatives has been a subject of interest in several studies. For instance, a protected biotinylated derivative of 2'-deoxycytidine has been synthesized for solid-phase synthesis of biotinylated oligonucleotides . Another study describes the synthesis of 3-deaza-2'-deoxycytidine, which lacks the N3-nitrogen of dC, to examine the role of hydrogen bonding in DNA polymerase activity . Additionally, synthetic routes to various modified deoxycytidines, such as 3,N4-etheno and 3,N4-ethano derivatives, have been reported, highlighting the chemical versatility of deoxycytidine analogues .

Molecular Structure Analysis

The three-dimensional structure of 3'-deoxycytidine has been analyzed, revealing that the absence of the 3'-oxygen atom does not significantly affect the molecule's conformation. The anti conformation with C3'-endo sugar puckering is observed, and the molecules exhibit a 'head-to-tail' packing that resembles a 2'-5' polycytidylic acid chain .

Chemical Reactions Analysis

3'-Deoxycytidine and its derivatives undergo various chemical reactions. For example, the hydrolysis of 3-methyl-2'-deoxycytidine in aqueous solution leads to the formation of different products depending on the pH and temperature, which has been utilized for the synthesis of 3-methyl-2'-deoxyuridine . The photoreaction of 3-carbethoxypsoralen with 2'-deoxycytidine results in the formation of stable photoadducts, which can undergo deamination to produce 2'-deoxyuridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-deoxycytidine and its analogues have been studied in various contexts. For instance, the kinetics of biotin binding to streptavidin agarose is facilitated by a long polar spacer arm in a biotinylated deoxycytidine derivative . The stability of 3-(2-hydroxyethyl)-2'-deoxycytidine in aqueous solution and its pH-dependent hydrolysis to 3-(2-hydroxyethyl)-2'-deoxyuridine have been investigated, providing insights into the behavior of these compounds under physiological conditions . Additionally, the crystal and molecular structures of N(4)-hydroxy-2'-deoxycytidine derivatives have been determined, offering models for understanding the interaction with enzymes such as thymidylate synthase .

Scientific Research Applications

  • DNA Synthesis Inhibition

    • 3' Deoxycytidine acts as a reversible inhibitor of DNA replication in RNA accumulation. It has been observed to inhibit DNA synthesis without preventing the initiation of the cell cycle in serum-stimulated quiescent 3T3 cells (Brooks, 1978).
  • Action on DNA Synthesis and Drug Interaction

    • It interferes with DNA synthesis in a concentration-dependent manner and incorporates into cellular DNA. This action is compared with the activity of other deoxycytidine analogs like 2',2'-difluorodeoxycytidine on DNA synthesis (Huang et al., 1991).
  • Radiosensitization of Cancer Cells

    • 2',2'-difluoro-2'-deoxycytidine, a deoxycytidine analog, shows potential in radiosensitizing human pancreatic cancer cells. This suggests the potential application of combining deoxycytidine analogs with radiation therapy in cancer treatment (Lawrence et al., 1996).
  • Interaction with DNA Methyltransferase

    • Deoxycytidine analogs like 5-aza-2'-deoxycytidine interact with DNA methyltransferase, influencing gene expression and cellular differentiation. This interaction is a significant factor in its cytotoxicity and therapeutic potential in cancer treatment (Jüttermann et al., 1994).
  • Antiviral Activity

    • Certain deoxycytidine analogs exhibit significant antiviral activity. For example, 2′-Deoxy-3′-Oxa-4′-Thiocytidine demonstrates potent antiviral effects against HIV, highlighting the scope of these compounds in antiviral therapies (Stoddart et al., 2000).
  • Metabolism and Pharmacokinetics

    • Studies on the metabolism of deoxycytidine have shown that it is not only salvaged into DNA but also into phospholipid precursors, indicating its diverse biochemical roles and implications in cellular processes (Spasokukotskaja et al., 1988).
  • Inhibition of Ribonucleotide Reduction

    • Deoxycytidine analogs like 2',2'-difluorodeoxycytidine specifically inhibit DNA synthesis by reducing deoxynucleoside triphosphate pools, acting on ribonucleotide reductase. This shows its potential in targeted cancer therapies (Heinemann et al., 1990).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future of oral HMA therapies in myeloid malignancies goes beyond the demonstration of bioequivalence compared with parenteral options. Alternative dosing schedules, combination approaches, and other novel cedazuridine-based drug formulations are in active investigation .

properties

IUPAC Name

4-amino-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c10-7-1-2-12(9(15)11-7)8-6(14)3-5(4-13)16-8/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15)/t5-,6+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHOTKZTEUZTHX-SHYZEUOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80990793
Record name 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Deoxycytidine

CAS RN

7057-33-2
Record name 3′-Deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7057-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Deoxycytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Deoxypentofuranosyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80990793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
TL Sheppard, AT Rosenblatt… - The Journal of Organic …, 1994 - ACS Publications
… midites) of 3'-deoxycytidine (1) and 3'-deoxyguanosine (2) are described. The 3'-deoxycytidine … We have developed preparative routes to phosphoramidites of 3'-deoxycytidine (1) and 3'-…
Number of citations: 36 pubs.acs.org
HT Abelson, S Penman - Biochimica et Biophysica Acta (BBA)-Nucleic …, 1972 - Elsevier
… 3'-Deoxycytidine is a pyrimidine analogue of cordycepin. In this ieport, it will be shown that 3'-deoxycytidine is metabolically active and shares with cordycepin the ability to inhibit the …
Number of citations: 36 www.sciencedirect.com
M Saneyoshi, J Tohyama, C Nakayama… - Nucleic acids …, 1981 - academic.oup.com
… Chemical synthesis of 3'-deoxycytidine 5' -monophosphate 18 22 3'-Deoxycytidine was … Phosphorylation of 3'-deoxycytidine was performed by similar method described above …
Number of citations: 12 academic.oup.com
M SANEYOSHI, J TOHYAMA… - Chemical and …, 1982 - jstage.jst.go.jp
… 3’—deoxycytidine (5) in excellent yield. The protecting group was removed to give 3’-deoxycytidine (6), which on phos— phorylation gave 3’~deoxycytidine 5’—monophosphate (7), a …
Number of citations: 12 www.jstage.jst.go.jp
BC Rossier, PA Wilce, JF Inciardi… - … of Physiology-Cell …, 1977 - journals.physiology.org
… To explore these possibilities, we exploited 3’-deoxycytidine, a recently described inhibitor of rRNA synthesis, that has little effect on mRNA synthesis (1, 5, 11). In an earlier study, 3’-…
Number of citations: 11 journals.physiology.org
P Karthe, N Gautham, A Kumar… - … , Nucleotides & Nucleic …, 1997 - Taylor & Francis
… In this paper, we report the crystal structure of 3'deoxycytidine. … were obtained by slow evaporation of a solution of the 3'-deoxycytidine in methanol-water mixture. Three dimensional X-…
Number of citations: 5 www.tandfonline.com
RW King, M Zecher… - Antiviral Chemistry and …, 2002 - journals.sagepub.com
… with several concentrations of 3′-deoxyadenosine, 3′-deoxycytidine, 3′deoxyguanosine, 3′-… 3′-deoxycytidine inhibited luciferase in the 293B4α cell line (IC50=34 µM) but did not …
Number of citations: 9 journals.sagepub.com
LI Baranovskaya, AF Zakharov - Humangenetik, 1974 - Springer
… condensed under 5-bromodeoxyuridine (BUdR) treatment was studied in cases of 49,XXXXY, 48,XXXX, 47,XXX, 46,X,i(Xq), and 45,X/46,X,i(Xq) with the aid of H 3 -deoxycytidine …
Number of citations: 9 link.springer.com
G Weber, RL Singhal, M Abonyi, N Prajda… - Advances in Enzyme …, 1993 - europepmc.org
(1) Deoxycytidine kinase activity increased in a transformation-and progression-linked fashion in rat hepatomas of different proliferation rates. The activity also increased and was …
Number of citations: 15 europepmc.org
RF Brooks - Cell Biology International Reports, 1978 - Elsevier
… Like its adenosine analogue cordycepin, 3' deoxycytidine has been shown to inhibit the … This suggested that 3' deoxycytidine might be a useful agent with which to probe the exact …
Number of citations: 3 www.sciencedirect.com

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